2-Decanoyloxazole
Description
2-Decanoyloxazole is an oxazole derivative characterized by a decanoyl (C10 acyl) chain attached to the oxazole ring at the 2-position. Oxazoles are heterocyclic aromatic compounds containing one oxygen and one nitrogen atom, widely studied for their diverse pharmacological and material science applications . The decanoyl substituent confers unique physicochemical properties, such as enhanced lipophilicity, which may influence bioavailability and membrane permeability compared to shorter-chain or aromatic-substituted analogs .
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-9-12(15)13-14-10-11-16-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLVFIMMXLQMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642039 | |
| Record name | 1-(1,3-Oxazol-2-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-42-4 | |
| Record name | 1-(1,3-Oxazol-2-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanoyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . This method allows for the preparation of 5-substituted oxazoles, including this compound.
Another approach involves the condensation of aromatic aldehydes with 2-aminophenols, catalyzed by various catalysts such as LAIL@MNP nonmartial (MNC-19) . This method provides a rational pathway for the preparation of 2-substituted benzoxazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of magnetic nanocatalysts has been explored for the efficient and eco-friendly synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Decanoyloxazole can undergo various chemical reactions, including:
Oxidation: Oxidation of oxazoles can lead to the formation of oxazolidinones.
Reduction: Reduction reactions can convert oxazoles to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the oxazole ring, leading to various substituted oxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazoles with different functional groups.
Scientific Research Applications
2-Decanoyloxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of 2-Decanoyloxazole involves its interaction with specific molecular targets and pathways. For example, oxazoles are known to inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is similar to that of oxazolidinones, a class of synthetic antimicrobial agents.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on the oxazole ring significantly impacts physical properties. Below is a comparative table of key oxazole derivatives:
Key Observations :
- Aromatic substituents (e.g., phenyl, tolyl) result in higher melting points due to π-π stacking interactions, whereas alkyl chains like decanoyl reduce crystallinity and increase solubility in nonpolar media .
- The decanoyl group likely enhances lipid bilayer penetration, making this compound a candidate for drug delivery systems targeting hydrophobic environments .
Antiplasmodial Activity:
- 2,5-Diphenyloxazole analogs demonstrated moderate antiplasmodial efficacy (IC₅₀: 1–10 μM) but require structural optimization for improved potency and safety .
Antimicrobial and Anti-inflammatory Potential:
- Thiazole and benzoxazole derivatives (e.g., 2-(2-hydrazineyl)thiazole) show antibacterial and antifungal activity, suggesting that this compound’s acyl chain could modulate similar pathways .
- Molecular docking studies on benzoxazole scaffolds (e.g., 2-(Fluorosulfonyloxy)phenylbenzoxazole) reveal interactions with enzymatic active sites, a feature that could be explored for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
